2-Carboxybenzaldehyde

Catalog No.
S598577
CAS No.
119-67-5
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Carboxybenzaldehyde

CAS Number

119-67-5

Product Name

2-Carboxybenzaldehyde

IUPAC Name

2-formylbenzoic acid

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11)

InChI Key

DYNFCHNNOHNJFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C(=O)O

Synonyms

Phthalaldehydic Acid; 2-Formylbenzoic Acid; NSC 5045; o-Carboxybenzaldehyde; o-Formylbenzoic Acid

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)O
  • Metabolite

    Research has identified 2-carboxybenzaldehyde as a metabolite of two processes:

    • Biodegradation of fluoranthene: Certain bacterial strains, including Pasteurella sp. and Mycobacterium sp., can biodegrade fluoranthene, a polycyclic aromatic hydrocarbon, into 2-carboxybenzaldehyde as one of the breakdown products [].
    • Ampicillin phthalidyl ester: This antibiotic prodrug is broken down in the body, with 2-carboxybenzaldehyde being one of the resulting metabolites [].
  • Synthetic precursor

    2-Carboxybenzaldehyde can be used as a building block in the synthesis of various organic compounds. For example, it has been employed in the synthesis of N-substituted isoindolinones, a class of heterocyclic compounds with potential biological activities [].

2-Carboxybenzaldehyde, also known as o-carboxybenzaldehyde, is an aromatic compound with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol. It consists of a benzene ring with a carboxylic acid group (-COOH) and an aldehyde group (-CHO) attached to adjacent carbon atoms. This compound is classified under the category of carboxylic acids and aldehydes and is notable for its unique structural properties that facilitate various

2-Carboxybenzaldehyde exhibits notable biological activities. It has been identified as a metabolite in the biodegradation of luoranthene by specific bacterial strains, including Pasteurella sp. and Mycobacterium sp. . This suggests potential applications in bioremediation processes. Additionally, its structural properties may allow it to interact with biological systems, although specific pharmacological activities require further investigation.

Various methods have been developed for synthesizing 2-carboxybenzaldehyde:

  • Bromination and Hydrolysis: One common method involves the bromination of phenol followed by hydrolysis. This process allows for the introduction of the carboxyl group while maintaining the aldehyde functionality .
  • Phthalide Method: Another method includes dissolving phthalide in chlorobenzene or toluene and subjecting it to specific reaction conditions to yield 2-carboxybenzaldehyde .
  • Direct Functionalization: Recent studies have explored direct functionalization techniques that offer more efficient pathways for synthesis.

2-Carboxybenzaldehyde has various applications across different fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Bioremediation: As a metabolite involved in biodegradation processes, it has potential applications in environmental cleanup strategies.
  • Research Tool: Its unique properties make it valuable for studying reaction mechanisms and biological interactions.

Interaction studies involving 2-carboxybenzaldehyde focus on its role as a substrate or product in enzymatic reactions. Its conversion into other compounds by microbial strains highlights its significance in metabolic pathways. Further research is needed to elucidate its interactions at the molecular level, particularly regarding its potential effects on cellular processes.

Several compounds share structural similarities with 2-carboxybenzaldehyde, each exhibiting unique characteristics:

Compound NameStructure TypeNotable Features
BenzaldehydeAldehydeSimpler structure; lacks carboxyl group
Salicylic AcidHydroxybenzoic acidContains hydroxyl group; used in pain relief
4-CarboxybenzaldehydeCarboxylated derivativeDifferent positioning of functional groups
VanillinAldehydeKnown flavoring agent; contains methoxy group

2-Carboxybenzaldehyde is unique due to its dual functional groups (carboxyl and aldehyde) on adjacent carbons, allowing for specific reactivity patterns not seen in some of these similar compounds. This structural arrangement enhances its utility in organic synthesis and biological applications compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.031694049 g/mol

Monoisotopic Mass

150.031694049 g/mol

Heavy Atom Count

11

Melting Point

98.0 °C

UNII

OAEGSO7G3Y

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-67-5

Wikipedia

2-Carboxybenzaldehyde

General Manufacturing Information

Benzoic acid, 2-formyl-: ACTIVE

Dates

Modify: 2023-08-15

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